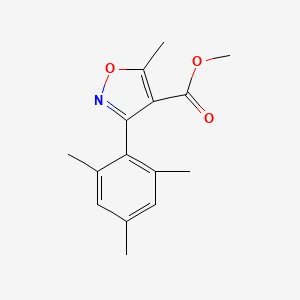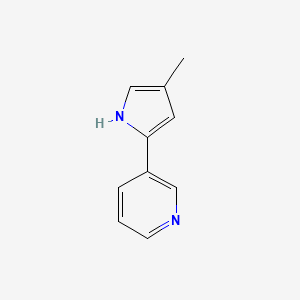
3-(4-Methyl-2-pyrrolyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-2-pyrrolyl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings in its structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrrole rings makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2-pyrrolyl)pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds can be employed to synthesize pyrrole derivatives . This method is operationally simple and uses readily available starting materials.
Another method involves the use of magnetically recoverable nano-catalysts, which can be separated from the reaction medium using an external magnet. These catalysts have been employed in the synthesis of pyridine derivatives, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-2-pyrrolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyridine or pyrrole rings.
Scientific Research Applications
3-(4-Methyl-2-pyrrolyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-2-pyrrolyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A five-membered nitrogen-containing heterocycle with diverse biological activities.
Pyridine: A six-membered nitrogen-containing heterocycle widely used in pharmaceuticals and agrochemicals.
Pyrrolopyrazine: A compound containing both pyrrole and pyrazine rings, known for its antimicrobial and anticancer properties.
Uniqueness
3-(4-Methyl-2-pyrrolyl)pyridine is unique due to the combination of pyridine and pyrrole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile modifications and the development of compounds with tailored activities.
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-(4-methyl-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C10H10N2/c1-8-5-10(12-6-8)9-3-2-4-11-7-9/h2-7,12H,1H3 |
InChI Key |
UEMKUUNKTZXLBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
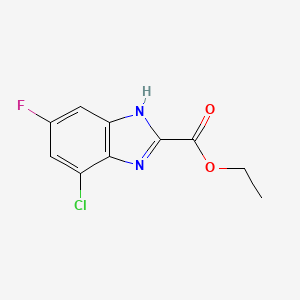
![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)
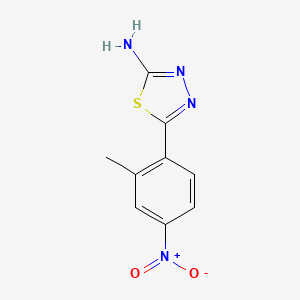
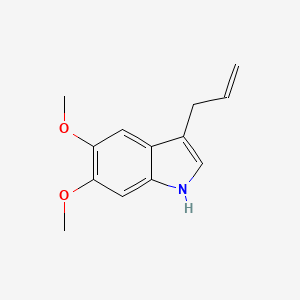
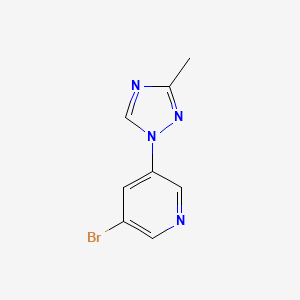
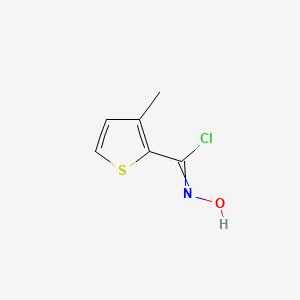

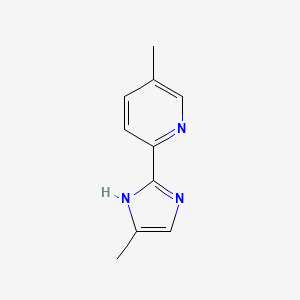
![3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid](/img/structure/B13688130.png)
![5-Amino-3-(6-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13688132.png)
